molecular formula C9H17N B14411790 2-Methyl-2-propylpentanenitrile CAS No. 80606-31-1

2-Methyl-2-propylpentanenitrile

Cat. No.: B14411790
CAS No.: 80606-31-1
M. Wt: 139.24 g/mol
InChI Key: JDLMTMGQKQFIRI-UHFFFAOYSA-N
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Description

2-Methyl-2-propylpentanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]

Industrial Production Methods

In industrial settings, the production of nitriles often involves the dehydration of amides using phosphorus pentoxide (P4O10) or other dehydrating agents. This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The nitrile can be reduced to primary amines using hydrogenation or other reducing agents.

    Substitution: The cyano group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-propylpentanenitrile is utilized in several scientific research fields:

    Chemistry: As a precursor for synthesizing other organic compounds and in studying reaction mechanisms.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propylpentanenitrile involves its reactivity with various molecular targets. The cyano group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The pathways involved often include the formation of imines, amides, or other functional groups depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Propylpentanenitrile: Similar in structure but with different branching.

    2-Methylbutanenitrile: A shorter carbon chain with similar reactivity.

    2-Methyl-2-nitrosopropane: Contains a nitroso group instead of a cyano group.

Uniqueness

2-Methyl-2-propylpentanenitrile is unique due to its specific branching and the position of the cyano group, which influences its reactivity and applications. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.

Properties

CAS No.

80606-31-1

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-methyl-2-propylpentanenitrile

InChI

InChI=1S/C9H17N/c1-4-6-9(3,8-10)7-5-2/h4-7H2,1-3H3

InChI Key

JDLMTMGQKQFIRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CCC)C#N

Origin of Product

United States

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